NBI-35965 Mesylate is a synthetic, non-peptide, small molecule that acts as a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1) [, , , , , , , ]. It exhibits high affinity for CRF1 receptors and effectively blocks the actions of corticotropin-releasing factor (CRF) and related peptides like urocortin 1 [, , , , , , ]. NBI-35965 Mesylate is widely employed as a pharmacological tool in scientific research to investigate the roles of CRF1 receptors in various physiological and pathological processes, particularly those related to stress, anxiety, and visceral pain [, , , , , , ].
Mechanism of Action
NBI-35965 Mesylate exerts its antagonistic effects by competitively binding to CRF1 receptors [, , , , , , ]. This binding prevents the endogenous ligands, CRF and urocortin 1, from activating the receptor. Consequently, NBI-35965 Mesylate inhibits the downstream signaling pathways associated with CRF1 receptor activation, such as the cAMP pathway and ERK1/2 phosphorylation [, , , , , , ].
Applications
Stress and Anxiety: Studies have employed NBI-35965 Mesylate to investigate the involvement of CRF1 receptors in stress-induced behavioral responses [, , , ]. For example, it has been shown to attenuate stress-induced visceral hypersensitivity and anxiety-like behavior in rodent models [, , , ].
Visceral Pain: NBI-35965 Mesylate has been instrumental in elucidating the role of CRF1 receptors in visceral pain perception [, , , ]. Studies have demonstrated its efficacy in reducing visceral hypersensitivity induced by various stimuli, including colorectal distension and neonatal vaginal irritation [, , , ].
Cardiovascular Regulation: Research suggests that NBI-35965 Mesylate can modulate cardiovascular function, likely through its actions on CRF1 receptors in brain regions involved in autonomic control [, , , ]. For instance, it has been shown to attenuate hypertension in a rat model of intermittent hypoxia [, ].
Gastrointestinal Motility: Studies have explored the effects of NBI-35965 Mesylate on gastrointestinal motility and transit, revealing its potential to modulate these functions through CRF1 receptor antagonism []. For example, it has been shown to block the stimulatory effect of central CRF on colonic transit in mice [].
Related Compounds
Astressin
Compound Description: Astressin is a nonpeptide antagonist of Corticotropin-Releasing Factor (CRF) receptors. It exhibits a higher affinity for CRF receptor type 2 (CRFR2) compared to CRF receptor type 1 (CRFR1). []
Relevance: While not structurally similar to NBI-35965 Mesylate, which is a selective CRFR1 antagonist, Astressin is considered a related compound due to its activity at CRF receptors. The contrasting receptor subtype selectivity of these two antagonists highlights the importance of understanding structure-activity relationships for targeting specific CRF receptor subtypes. [, , ]
Antalarmin
Compound Description: Antalarmin is a nonpeptide antagonist of CRF receptors. It exhibits a preference for CRFR1 but can also bind to CRFR2 with lower affinity. []
Relevance: Although structurally distinct from NBI-35965 Mesylate, Antalarmin is grouped as a related compound due to its shared ability to block CRF receptors. The weaker inhibitory effect of Antalarmin on peptide binding to the uncoupled receptor state (R state) compared to NBI-35965 Mesylate suggests subtle differences in their binding modes and mechanisms of action. []
NBI 27914
Compound Description: NBI 27914 is a nonpeptide antagonist of CRF receptors with a preference for CRFR1. []
Relevance: Similar to Antalarmin, NBI 27914 is considered a related compound to NBI-35965 Mesylate due to their shared ability to antagonize CRF receptors, specifically CRFR1. The study comparing these three compounds reveals insights into the structure-activity relationship of nonpeptide CRF antagonists and their interactions with different receptor states. []
DMP-696
Compound Description: DMP-696 is a nonpeptide antagonist of CRF receptors that exhibits a preference for CRFR1. []
Relevance: Like Antalarmin and NBI 27914, DMP-696 shares the classification of a related compound to NBI-35965 Mesylate because of their common ability to block CRF receptors, primarily CRFR1. The research comparing these compounds sheds light on the structural diversity among nonpeptide CRF antagonists and their varying inhibitory activities at different receptor states. []
Sauvagine
Compound Description: Sauvagine is a peptide agonist of CRF receptors that exhibits high affinity for both CRFR1 and CRFR2. []
Relevance: Despite having an opposite pharmacological action compared to NBI-35965 Mesylate, Sauvagine is considered a related compound due to its ability to bind and activate CRF receptors. Competitive binding assays using radiolabeled Sauvagine were instrumental in characterizing the antagonist properties of NBI-35965 Mesylate at the coupled receptor state (RG state). []
Corticotropin-Releasing Factor (CRF)
Compound Description: CRF is an endogenous peptide hormone that acts as an agonist at both CRFR1 and CRFR2. [, ]
Relevance: As the endogenous ligand for CRF receptors, CRF is inherently related to NBI-35965 Mesylate. NBI-35965 Mesylate acts as a competitive antagonist by blocking the binding site of CRF to CRFR1, thus inhibiting its downstream effects. [, ]
Urocortin
Compound Description: Urocortin is a peptide agonist of CRF receptors, exhibiting high affinity for both CRFR1 and CRFR2. []
Relevance: Urocortin is classified as a related compound to NBI-35965 Mesylate due to its ability to activate CRF receptors. Competitive binding studies utilizing radiolabeled CRF or Sauvagine in the presence of Urocortin provided valuable insights into the antagonist properties and binding kinetics of NBI-35965 Mesylate at CRF receptors. []
Urocortin II
Compound Description: Urocortin II is a peptide agonist that preferentially activates CRFR2. []
Relevance: Though it activates a different CRF receptor subtype than NBI-35965 Mesylate, which primarily targets CRFR1, Urocortin II is considered a related compound due to its interaction with the CRF receptor family. The distinct receptor selectivity profiles of Urocortin II and NBI-35965 Mesylate highlight the potential for developing targeted therapies for CRF-related disorders. []
Stressin I
Compound Description: Stressin I is a selective peptide agonist for CRFR1. []
Relevance: Stressin I is grouped as a related compound to NBI-35965 Mesylate because they both target CRFR1, although with opposing actions. Stressin I activates CRFR1, while NBI-35965 Mesylate blocks its activation. []
K41498
Compound Description: K41498 is a selective antagonist for CRFR2. []
Relevance: Despite targeting a different CRF receptor subtype compared to NBI-35965 Mesylate, which primarily targets CRFR1, K41498 is classified as a related compound due to its interaction with the CRF receptor family. This distinction highlights the possibility of developing drugs with specific receptor subtype selectivity within the CRF system. []
Antisauvagine-30
Compound Description: Antisauvagine-30 is a specific antagonist for CRFR2. [, , ]
Relevance: While NBI-35965 Mesylate primarily targets CRFR1, Antisauvagine-30 is considered a related compound due to its selective antagonism of CRFR2, highlighting the diversity of compounds targeting the CRF receptor family. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Novel selective activator of temperature- and mechano-sensitive K2P channels ML 67-33 is a K2P potassium channel activator that increases channel currents by activating core gating apparatus of channels.
ML-792 is a potent and selective SAE inhibitor with nanomolar potency in cellular assays. ML-792 selectively blocks SAE enzyme activity and total SUMOylation, thus decreasing cancer cell proliferation. Moreover, Induction of the MYC oncogene increased the ML-792-mediated viability effect in cancer cells, thus indicating a potential application of SAE inhibitors in treating MYC-amplified tumors. ML-792 provides rapid loss of endogenously SUMOylated proteins, thereby facilitating novel insights into SUMO biology.
ML-7 is an N-sulfonyldiazepane resullting from the formal condensation of 5-iodo-1-naphthylsulfonic acid with one of the nitrogens of 1,4-diazepane. It is a selective inhibitor of myosin light chain kinase (EC 2.7.11.18). It has a role as an EC 2.7.11.18 (myosin-light-chain kinase) inhibitor. It is an organoiodine compound and a N-sulfonyldiazepane.
ML-7 is a MLCK inhibitor. ML-7 inhibits smooth muscle myosin light chain kinase (MLCK) with a Ki value of 0.3 µM. ML-7 amplifies the quinocetone-induced cell death through akt and MAPK-mediated apoptosis on HepG2 cell line. ML-7 inhibits exocytosis of superoxide-producing intracellular compartments in human neutrophils stimulated with phorbol myristate acetate in a myosin light chain kinase-independent manner.
Broad spectrum ATP-competitive protein kinase inhibitor (Ki values are 32, 4, and 54 μM for PKA, MLCK, and PKC respectively). Ca2+ channel blocker. Shows vasorelaxant effects in vivo. ML-9 HCl a is myosin light chain kinase (MLCK) inhibitor. ML-9 enhances the anticancer activity of docetaxel, suggesting its potential application as an adjuvant to existing anticancer chemotherapy. The complex effect of ML-9 on autophagy and indentified ML-9 as an attractive tool for targeting autophagy in cancer therapy through dual inhibition of both the Akt pathway and the autophagy.